molecular formula C6H14ClNO B1403694 (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride CAS No. 885331-26-0

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Katalognummer: B1403694
CAS-Nummer: 885331-26-0
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: NGHRATGQJXKQIQ-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(R)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride” (CAS: 683233-12-7) is a chiral amine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. The compound features a tetrahydro-2H-pyran (THP) ring system attached to a methanamine group, with the (R)-configuration at the chiral center. The THP ring contributes to its stereochemical complexity and influences its physicochemical properties, such as solubility and lipophilicity. This compound is typically stored at controlled temperatures (0–8°C) and is used in pharmaceutical research, particularly in the synthesis of chiral intermediates for drug discovery .

Eigenschaften

IUPAC Name

[(2R)-oxan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRATGQJXKQIQ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@H](C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of Tetrahydro-2H-pyran-2-carbaldehyde

Overview:
This is the most common and well-documented approach for synthesizing (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride. The process involves the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with methanamine in the presence of a suitable reducing agent.

Reaction Scheme:
$$
\text{Tetrahydro-2H-pyran-2-carbaldehyde} + \text{Methanamine} \xrightarrow[\text{acidic conditions}]{\text{reducing agent}} \text{(R)-(tetrahydro-2H-pyran-2-yl)methanamine}
$$

Key Conditions:

  • Solvent: Methanol or ethanol (polar protic solvents facilitate the reaction)
  • Reducing Agent: Sodium cyanoborohydride (NaBH$$_3$$CN) is preferred due to its selectivity and mild conditions
  • Temperature: Room temperature to mild heating (~25–40°C)
  • pH: Slightly acidic to neutral, often maintained with acetic acid or similar buffers

Procedure:

  • Dissolve tetrahydro-2H-pyran-2-carbaldehyde in methanol.
  • Add methanamine solution dropwise under stirring.
  • Introduce sodium cyanoborohydride slowly to the mixture, maintaining temperature.
  • Stir for several hours until completion (monitored via TLC or NMR).
  • Quench the reaction with water, extract, and purify by crystallization or chromatography.
  • Convert the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Synthesis via Reductive Amination Using Alternative Reducing Agents

Other reducing agents such as lithium aluminum hydride (LiAlH$$4$$) can be employed, although NaBH$$3$$CN remains the preferred choice due to milder conditions and higher selectivity. The process generally involves similar steps but requires more rigorous control of reaction conditions.

Synthesis from Derived Precursors

Alternative routes include the transformation of tetrahydro-2H-pyran-2-one derivatives through amino-functionalization followed by salt formation. For example:

  • Step 1: Synthesis of tetrahydro-2H-pyran-2-one derivatives via cyclization of suitable precursors.
  • Step 2: Amination of the carbonyl group to introduce the amino functionality, often via nucleophilic substitution or addition reactions.
  • Step 3: Conversion of the amino compound to the hydrochloride salt by treatment with hydrochloric acid.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Key Conditions Advantages References
Reductive amination Tetrahydro-2H-pyran-2-carbaldehyde, methanamine, NaBH$$_3$$CN Methanol/Ethanol Room temp, mild acid pH High selectivity, mild conditions ,
Alternative reducing agents Same as above, LiAlH$$_4$$ or others Aprotic solvents Controlled temperature Flexibility in reagents
Derivative functionalization Cyclization, nucleophilic substitution Variable Elevated temperatures, catalysts Broader synthetic scope

Research Findings and Notes

  • The reductive amination approach is favored for its efficiency and high stereoselectivity in producing the (R)-enantiomer, especially when chiral catalysts or starting materials are employed.
  • The stereochemistry of the resulting amine is predominantly determined during the initial formation of the aldehyde and the subsequent stereoselective reduction.
  • Recent advances include the use of enantiomerically pure tetrahydro-2H-pyran-2-carbaldehyde derivatives, which improve the enantiomeric purity of the final product.
  • The salt formation with hydrochloric acid is straightforward and commonly performed post-synthesis to enhance compound stability and facilitate handling.

Analyse Chemischer Reaktionen

Types of Reactions

®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized to form oxides or ketones using agents like KMnO₄ or CrO₃.
Reduction Reduced to simpler amines using LiAlH₄ or NaBH₄.
Substitution Participates in nucleophilic substitution reactions with alkyl halides.

Chemistry

In synthetic organic chemistry, this compound serves as an important building block for:

  • Complex Organic Molecules : Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysts : Acts as a catalyst in various organic reactions due to its unique structural properties.

Biology

The compound is valuable in biological research for:

  • Enzyme Studies : Used to investigate enzyme-substrate interactions, aiding in the understanding of metabolic pathways.
  • Biologically Active Compounds : Serves as a precursor for synthesizing compounds with potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for:

  • Pharmaceutical Development : Investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier.
  • Drug Design : Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.

Case Studies

  • Neuropharmacology Study :
    • Researchers synthesized derivatives of this compound to evaluate their effects on neurotransmitter systems. The study found that specific derivatives exhibited enhanced binding affinity to serotonin receptors, suggesting potential applications in antidepressant therapies.
  • Synthetic Pathway Optimization :
    • A team optimized the reductive amination process for industrial-scale production of this compound, achieving higher yields and reduced reaction times through continuous flow synthesis techniques.

Wirkmechanismus

The mechanism of action of ®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Chain Length : Ethylamine derivatives (e.g., CAS 1005756-81-9) exhibit higher molecular weights and altered lipophilicity compared to methanamine analogs, impacting membrane permeability .
  • Substituent Effects : Thiophene- or pyridine-containing analogs (e.g., CAS 1052519-53-5) show distinct electronic properties due to heteroatoms, influencing binding affinity in receptor-targeted applications .

Stereochemical Variants and Positional Isomers

Compound Name CAS Number Molecular Formula Similarity Score Key Differences
(R)-Tetrahydro-2H-pyran-3-amine HCl 1315500-31-2 C₅H₁₂ClNO 1.00 Positional isomer (amine at C3 vs. C2); altered steric environment
(S)-Tetrahydro-2H-pyran-3-amine HCl 1245724-46-2 C₅H₁₂ClNO 1.00 Enantiomer of the C3 isomer; potential differences in chiral recognition

Key Findings :

  • Enantiomeric Effects : The (S)-configuration in analogs (e.g., CAS 1245724-46-2) may lead to divergent pharmacological profiles compared to the (R)-form .

Derivatives with Modified Functional Groups

Compound Name CAS Number Molecular Formula Key Differences
N-Methyl-1-(THP-2-yl)methanamine HCl 23008-93-7 C₇H₁₆ClNO Methylation of the amine reduces polarity; altered pharmacokinetics
1-(4-Methyl-THP-4-yl)methanamine 65626-24-6 C₇H₁₅NO Methyl substitution on THP ring; enhanced steric hindrance

Key Findings :

  • N-Methylation : Derivatives like CAS 23008-93-7 exhibit reduced basicity, which may improve blood-brain barrier penetration .

Biologische Aktivität

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring, which contributes to its biological interactions. Its molecular formula is C7_7H15_{15}ClN, and it has a molar mass of approximately 150.66 g/mol. The compound's structure allows for various chemical reactivity, including oxidation and substitution reactions, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it may act as an inhibitor or modulator in enzyme-substrate interactions, which is critical for therapeutic applications in treating neurological and metabolic disorders .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to this compound. For example, derivatives have been evaluated for their inhibitory effects on viral proteases, demonstrating promising IC50_{50} values that suggest effective antiviral activity .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by protecting neuronal cells from oxidative stress. These properties make it a candidate for further investigation in neurodegenerative diseases .

Case Studies

  • Zika Virus Protease Inhibition : A study investigated the structure-activity relationship (SAR) of related compounds and found that certain substitutions significantly enhanced inhibitory activity against Zika virus protease, indicating a potential pathway for developing antiviral agents based on the tetrahydropyran scaffold .
  • Kinase Profiling : In another study focused on kinase inhibitors, this compound was tested against a panel of protein kinases. The results showed selective inhibition patterns that could be leveraged for targeted cancer therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity IC50_{50} Value Notes
Study 1Zika Virus Protease Inhibition1.0 μMEnhanced by specific substitutions
Study 2Neuroprotective EffectsNot quantifiedSuggested through enzyme modulation
Study 3Kinase Inhibition>57 μMSelectivity observed in kinase profiling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of (R)-tetrahydro-2H-pyran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol. Chiral resolution techniques, such as crystallization with a chiral acid (e.g., tartaric acid), are critical for isolating the (R)-enantiomer. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Expected signals include a triplet for the pyran oxygen-adjacent protons (δ 3.4–3.8 ppm), a multiplet for the methanamine group (δ 2.7–3.1 ppm), and characteristic pyran ring protons (δ 1.4–2.2 ppm). The absence of extraneous peaks confirms purity .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention times should match reference standards.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (C₇H₁₆ClNO; MW 165.7) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Recrystallization from ethanol/water (8:2 v/v) at 0–5°C yields high-purity crystals. Solubility studies indicate poor solubility in non-polar solvents (e.g., hexane), making polar aprotic solvents (e.g., THF) unsuitable due to salt dissociation. Slow cooling minimizes occluded impurities .

Q. How should the compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at 0–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Stability studies show <2% decomposition over 12 months under these conditions. Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis of the tetrahydropyran ring .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal that the (R)-configuration stabilizes transition states via hydrogen bonding between the methanamine group and electrophilic partners (e.g., carbonyl carbons). Steric hindrance from the pyran ring’s axial substituents directs regioselectivity in alkylation reactions. Kinetic studies (Eyring plots) confirm an activation energy difference of ~3 kcal/mol between (R)- and (S)-pathways .

Q. How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?

  • Methodological Answer :

  • In vitro assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in target receptors (e.g., GPCRs) using radioligand binding assays. For example, (R)-enantiomers show 10-fold higher affinity for serotonin receptors in published studies .
  • Molecular Docking : Use cryo-EM or X-ray crystallography data of receptor-ligand complexes to identify enantiomer-specific binding pockets.
  • Metabolic Profiling : LC-MS/MS analysis of liver microsomes identifies enantiomer-specific oxidation pathways (e.g., CYP3A4-mediated N-dealkylation) .

Q. What strategies mitigate racemization during the synthesis of derivatives like (R)-2-((tetrahydro-2H-pyran-2-yl)methyl)-1H-imidazo[4,5-b]pyridines?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct alkylation below –20°C in DMF to suppress base-catalyzed racemization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the methanamine group during coupling steps.
  • Catalytic Asymmetric Synthesis : Chiral ligands like BINAP in palladium-catalyzed cross-couplings preserve enantiopurity (ee >98%) .

Q. How does the tetrahydropyran ring influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • LogP : The pyran ring increases lipophilicity (calculated LogP = 1.2), enhancing blood-brain barrier penetration in rodent models.
  • Metabolic Stability : In vivo studies in rats show prolonged half-life (t₁/₂ = 6.5 hr) due to reduced cytochrome P450 oxidation of the saturated ring.
  • Excretion : 60% renal excretion of unchanged compound, attributed to the hydrochloride salt’s high water solubility .

Comparative and Methodological Considerations

  • Data Contradictions : Discrepancies in reported enantiomer activity may arise from impurities in early synthetic batches. Always validate purity via chiral HPLC and NMR before biological testing .
  • Advanced Characterization : X-ray crystallography of single crystals (grown via vapor diffusion) confirms absolute configuration and hydrogen-bonding networks critical for reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.